molecular formula C18H19Cl2N3S B13769354 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1) CAS No. 4956-31-4

2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)

Cat. No.: B13769354
CAS No.: 4956-31-4
M. Wt: 380.3 g/mol
InChI Key: HBBGEMOWBPOXIL-UHFFFAOYSA-N
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Description

2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine–hydrogen chloride (1/1) is a chemical compound known for its applications in medicinal chemistry, particularly in the development of antipsychotic drugs. This compound is structurally related to other dibenzo[b,f][1,4]thiazepine derivatives, which are known for their neuroleptic properties .

Preparation Methods

The synthesis of 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine involves several steps. One common synthetic route includes the following steps:

Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine involves its interaction with neurotransmitter receptors in the brain. It acts as an antagonist at multiple receptor sites, including dopamine and serotonin receptors. This antagonistic activity helps in modulating neurotransmitter levels, thereby exerting its antipsychotic effects .

Comparison with Similar Compounds

2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine is structurally similar to other compounds like:

The uniqueness of 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs .

Properties

CAS No.

4956-31-4

Molecular Formula

C18H19Cl2N3S

Molecular Weight

380.3 g/mol

IUPAC Name

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;hydrochloride

InChI

InChI=1S/C18H18ClN3S.ClH/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;/h2-7,12H,8-11H2,1H3;1H

InChI Key

HBBGEMOWBPOXIL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl

Origin of Product

United States

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